molecular formula C18H27NO2 B5798591 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Numéro de catalogue B5798591
Poids moléculaire: 289.4 g/mol
Clé InChI: UKYRPOZSKJGZQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, specifically hematological malignancies.

Applications De Recherche Scientifique

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to DNA damage and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown promising results in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma.

Mécanisme D'action

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. In cancer cells with high levels of rDNA transcription, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide induces DNA damage and activates the p53 pathway, ultimately leading to cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies.
Biochemical and Physiological Effects
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells with high levels of rDNA transcription. This leads to cell cycle arrest and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies. However, one limitation is that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown limited efficacy in solid tumors, which typically have lower levels of rDNA transcription. Additionally, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown some toxicity in preclinical studies, particularly in the bone marrow.

Orientations Futures

For research on 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide include exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanisms of resistance to 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide in humans.

Méthodes De Synthèse

The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves a series of chemical reactions starting with the reaction of 4-methoxybenzyl cyanide with cyclohexyl bromide to form 4-methoxyphenylcyclohexyl ketone. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.

Propriétés

IUPAC Name

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYRPOZSKJGZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.